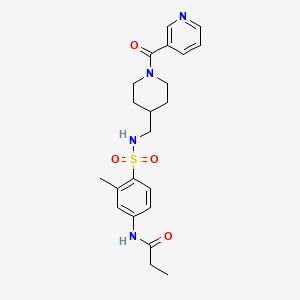

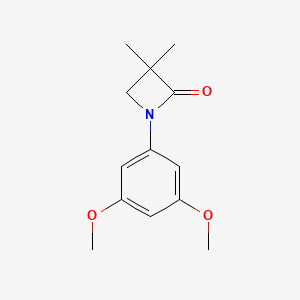

![molecular formula C15H14N2OS2 B2404771 4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 339018-87-0](/img/structure/B2404771.png)

4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (DMTSP) is a novel small molecule that has recently been developed and has shown promise in a variety of scientific research applications. This molecule is of particular interest due to its unique structure, which has enabled it to be used in a variety of ways.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis and Reactions : The compound is utilized in the synthesis of various thieno[2,3-d]pyrimidines and related structures. A study by Briel, Franz, and Dobner (2002) describes the synthesis of related compounds and their reactions with different alkylants, leading to the formation of thieno[2,3-d]pyrimidines (Briel, Franz, & Dobner, 2002).

Solid-State Fluorescence Properties : Yokota et al. (2012) synthesized new fluorescent compounds, including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, demonstrating their strong solid-state fluorescence properties. This implies potential applications in fluorescence-based research (Yokota et al., 2012).

Cytostatic and Antiviral Profiling : Tichy et al. (2017) synthesized isomeric series of thieno-fused 7-deazapurine ribonucleosides, some of which showed low micromolar or submicromolar in vitro cytostatic activities against various cancer and leukemia cell lines and antiviral activity against HCV (Tichy et al., 2017).

Biological and Medicinal Applications

VEGF Receptor-2 Kinase Inhibition : A study by Song (2007) highlights the medicinal importance of thienopyrimidine derivatives, with some identified as potent inhibitors of VEGF receptor-2 kinase, a key component in new blood vessel formation from tumors (Song, 2007).

Anti-HIV-1 Activity : Novikov et al. (2004) synthesized derivatives of pyrimidin-4(3H)-one, including 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives, which showed virus-inhibiting properties with respect to type 1 human immunodeficiency virus (Novikov et al., 2004).

Radioprotective and Antitumor Activity : Alqasoumi et al. (2009) reported that certain thieno[2,3-d]pyrimidine derivatives exhibited radioprotective and antitumor activities, demonstrating their potential in cancer therapy (Alqasoumi et al., 2009).

properties

IUPAC Name |

4-(2,3-dimethylphenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-9-5-4-6-12(10(9)2)18-14-13-11(7-8-20-13)16-15(17-14)19-3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWONAHYJZZANU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC(=NC3=C2SC=C3)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

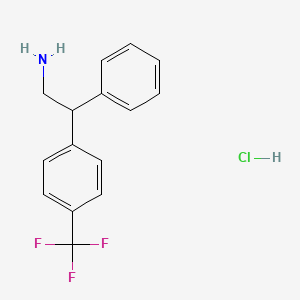

![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)

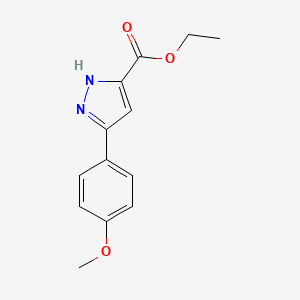

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)

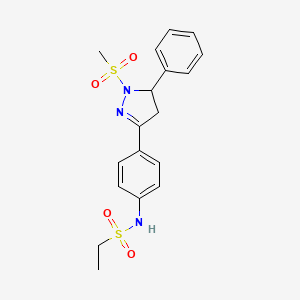

![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)

![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)